molecular formula C22H17NO4 B11042875 9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11042875
M. Wt: 359.4 g/mol
InChI Key: UPOOTXAWPCGDEB-UHFFFAOYSA-N
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Description

    9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: , belongs to the class of coumarin derivatives.

  • Coumarins exhibit diverse biological activities, making them interesting targets for drug development.
  • This compound features a chromeno-oxazinone scaffold, which contributes to its unique properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a furan-2-ylmethyl-substituted phenol with a phenyl-substituted aldehyde in the presence of suitable catalysts.

      Reaction Conditions: The reaction typically occurs under mild conditions, such as refluxing in an appropriate solvent (e.g., ethanol or dichloromethane).

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic synthesis techniques.

  • Chemical Reactions Analysis

      Reactivity: Chromeno[8,7-e][1,3]oxazin-2-one undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but common derivatives include hydroxylated, alkylated, or halogenated forms.

  • Scientific Research Applications

      Chemistry: Chromeno[8,7-e][1,3]oxazin-2-one serves as a versatile scaffold for designing new compounds with diverse properties.

      Biology: Researchers explore its potential as an anti-inflammatory agent.

      Medicine: Further investigations may reveal therapeutic applications, especially in inflammation-related disorders.

      Industry: The compound’s unique structure could find applications in materials science or as building blocks for other molecules.

  • Mechanism of Action

  • Remember that this compound’s potential extends beyond what we currently know, and ongoing research may uncover additional applications

    Properties

    Molecular Formula

    C22H17NO4

    Molecular Weight

    359.4 g/mol

    IUPAC Name

    9-(furan-2-ylmethyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

    InChI

    InChI=1S/C22H17NO4/c24-21-11-18(15-5-2-1-3-6-15)17-8-9-20-19(22(17)27-21)13-23(14-26-20)12-16-7-4-10-25-16/h1-11H,12-14H2

    InChI Key

    UPOOTXAWPCGDEB-UHFFFAOYSA-N

    Canonical SMILES

    C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC=CO5

    Origin of Product

    United States

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